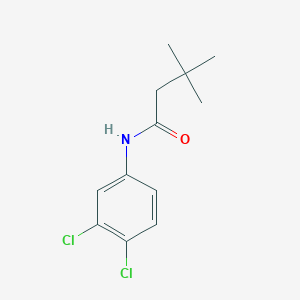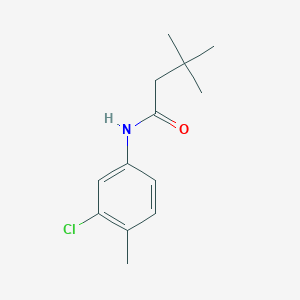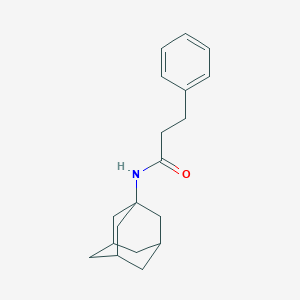
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as BPEEB and has been widely studied for its potential application in various fields of scientific research.
作用机制
The mechanism of action of BPEEB is not fully understood. However, it has been proposed that BPEEB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. BPEEB has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
BPEEB has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. BPEEB has been shown to exhibit potent antioxidant activity and has been found to protect against oxidative stress-induced cell damage.
实验室实验的优点和局限性
BPEEB has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. BPEEB is stable under normal laboratory conditions and can be stored for long periods of time. However, BPEEB has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. BPEEB is also relatively expensive compared to other compounds that exhibit similar pharmacological activities.
未来方向
There are several future directions for the study of BPEEB. One potential direction is to investigate its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential application in the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of BPEEB and to identify its molecular targets.
合成方法
The synthesis of BPEEB involves the reaction of 2-bromophenylamine with 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. After completion of the reaction, the product is purified by column chromatography to obtain pure BPEEB.
科学研究应用
BPEEB has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. BPEEB has also been studied for its potential application in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide |
|---|---|
分子式 |
C17H18BrNO3 |
分子量 |
364.2 g/mol |
IUPAC 名称 |
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-2-21-10-11-22-14-7-5-6-13(12-14)17(20)19-16-9-4-3-8-15(16)18/h3-9,12H,2,10-11H2,1H3,(H,19,20) |
InChI 键 |
REOGLUYJHFSSDX-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
规范 SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)



![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)
